iodidotrioxidochromate(VI)

Descripción

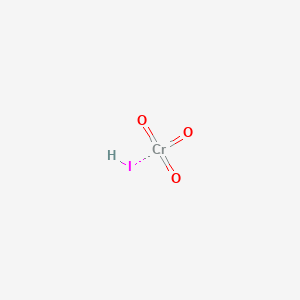

Iodidotrioxidochromate(VI) is a chromium(VI) oxyhalide compound characterized by a central chromium atom in the +6 oxidation state, coordinated by three oxide ligands and one iodide ligand. Chromium(VI) compounds are renowned for their strong oxidizing properties and toxicity, making them critical in industrial and analytical chemistry despite their hazardous nature .

This compound likely exists as a crystalline solid under standard conditions, similar to potassium dichromate (K₂Cr₂O₇) or sodium chromate (Na₂CrO₄), but its iodide ligand may impart distinct solubility and reactivity profiles. Its synthesis likely involves the reaction of chromium trioxide (CrO₃) with hydroiodic acid (HI), analogous to the preparation of chromium oxychloride (CrO₂Cl₂) .

Propiedades

Fórmula molecular |

CrHIO3 |

|---|---|

Peso molecular |

227.907 g/mol |

Nombre IUPAC |

trioxochromium;hydroiodide |

InChI |

InChI=1S/Cr.HI.3O/h;1H;;; |

Clave InChI |

JMEPDMXJKNDRBG-UHFFFAOYSA-N |

SMILES canónico |

O=[Cr](=O)=O.I |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Chromium(VI) Compounds

Structural and Compositional Differences

Chromium(VI) compounds exhibit diverse structural motifs based on ligand coordination and oxidation state stabilization:

| Compound | Formula | Ligands/Coordination | Oxidation State |

|---|---|---|---|

| Iodidotrioxidochromate(VI) | [CrO₃I]⁻ (inferred) | 3 oxide (O²⁻), 1 iodide (I⁻) | +6 |

| Chromium trioxide | CrO₃ | 3 oxide ligands | +6 |

| Potassium dichromate | K₂Cr₂O₇ | Cr₂O₇²⁻ (two CrO₄ tetrahedra) | +6 per Cr |

| Sodium chromate | Na₂CrO₄ | CrO₄²⁻ (tetrahedral) | +6 |

| Chromium oxychloride | CrO₂Cl₂ | 2 oxide, 2 chloride | +6 |

Iodidotrioxidochromate(VI) distinguishes itself through the inclusion of iodide, a softer ligand compared to oxide or chloride, which may influence its Lewis acidity and redox behavior .

Reactivity and Oxidizing Capacity

Chromium(VI) compounds are strong oxidizing agents, but their reactivity varies with ligand composition:

- Chromium trioxide (CrO₃) : A potent oxidizer used in organic synthesis (e.g., alcohol oxidation). Reacts violently with organic materials .

- Potassium dichromate (K₂Cr₂O₇): Stable in acidic conditions, commonly used in redox titrations (e.g., ethanol oxidation to acetic acid) .

- Chromium oxychloride (CrO₂Cl₂) : A volatile liquid, reacts with water to form chromic acid and HCl.

- Iodidotrioxidochromate(VI) : The iodide ligand may reduce oxidative stability compared to oxide-dominated compounds. Likely decomposes under heat or light, releasing iodine or forming Cr(III) species.

Solubility and Stability

- Chromates/Dichromates : Generally water-soluble (e.g., Na₂CrO₄, K₂Cr₂O₇) but degrade in acidic or reducing environments.

- Chromium trioxide (CrO₃) : Highly hygroscopic and soluble in water, forming chromic acid (H₂CrO₄) .

Toxicity and Environmental Impact

All chromium(VI) compounds are classified as carcinogens and environmental hazards. However, iodidotrioxidochromate(VI)’s iodide component may alter its bioaccumulation or degradation pathways compared to oxide- or chloride-dominated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.